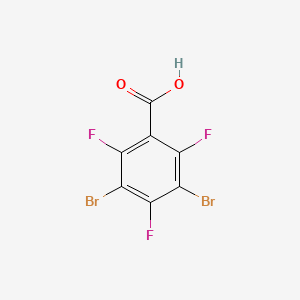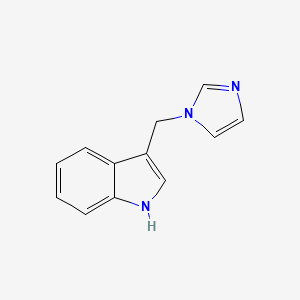
1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
Descripción general
Descripción
3-Imidazol-1-ilmetil-1H-indol: es un compuesto que pertenece a la clase de compuestos orgánicos heterocíclicos. Se caracteriza por la presencia de un anillo de indol y un anillo de imidazol en su estructura. El indol es una estructura bicíclica que consiste en un anillo de benceno de seis miembros fusionado a un anillo de pirrol de cinco miembros que contiene nitrógeno. El imidazol es un anillo de cinco miembros que contiene dos átomos de nitrógeno en posiciones no adyacentes. La combinación de estos dos anillos en una sola molécula confiere propiedades químicas y biológicas únicas al 3-Imidazol-1-ilmetil-1H-indol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Imidazol-1-ilmetil-1H-indol generalmente implica la construcción de los anillos de indol e imidazol, seguida de su acoplamiento. Un método común implica la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas para formar el anillo de indol . El anillo de imidazol se puede sintetizar mediante diversos métodos, incluida la reacción de Debus-Radziszewski, que implica la condensación de glioxal, amoníaco y un aldehído .
Métodos de producción industrial
La producción industrial de 3-Imidazol-1-ilmetil-1H-indol puede implicar la optimización de estas rutas sintéticas para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Imidazol-1-ilmetil-1H-indol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir tanto en el anillo de indol como en el de imidazol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenación utilizando N-bromosuccinimida (NBS) o nitración utilizando ácido nítrico.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
El 3-Imidazol-1-ilmetil-1H-indol tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Se ha investigado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de productos farmacéuticos, agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción del 3-Imidazol-1-ilmetil-1H-indol implica su interacción con objetivos moleculares y vías específicas. El anillo de indol puede interactuar con varios receptores biológicos, mientras que el anillo de imidazol puede coordinarse con iones metálicos y participar en enlaces de hidrógeno. Estas interacciones pueden modular la actividad enzimática, la unión a receptores y las vías de transducción de señales, lo que lleva a los efectos biológicos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Ácido indol-3-acético: Una hormona vegetal con una estructura de indol similar.
Histidina: Un aminoácido que contiene un anillo de imidazol.
Triptofano: Un aminoácido esencial con un anillo de indol.
Singularidad
El 3-Imidazol-1-ilmetil-1H-indol es único debido a la presencia de ambos anillos de indol e imidazol en una sola molécula. Esta estructura de doble anillo confiere una reactividad química y una actividad biológica distintas en comparación con los compuestos que contienen solo uno de estos anillos .
Propiedades
IUPAC Name |
3-(imidazol-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-12-11(3-1)10(7-14-12)8-15-6-5-13-9-15/h1-7,9,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADTKAUXQUOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355147 | |
| Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19714-15-9 | |
| Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


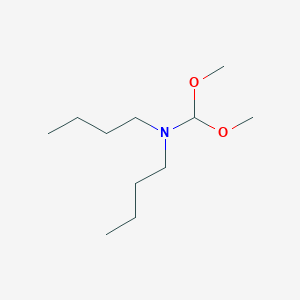
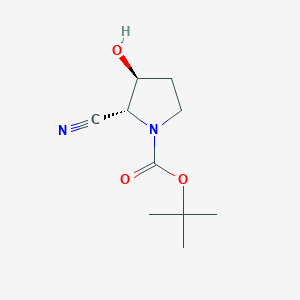
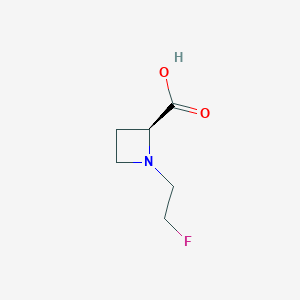
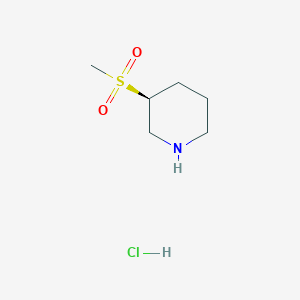
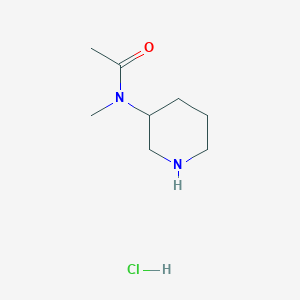
![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)

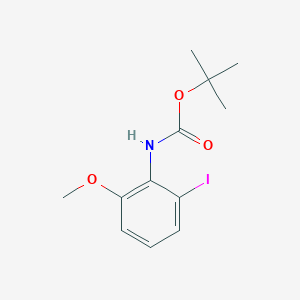

![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)
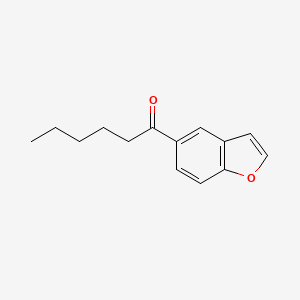

![tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate](/img/structure/B3049128.png)
